The Core of Olanzapine Synthesis: A Technical Guide to Key Intermediates
The Core of Olanzapine Synthesis: A Technical Guide to Key Intermediates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical intermediates and their synthesis in the production of Olanzapine, a crucial atypical antipsychotic medication. This document details the chemical formulas, molecular weights, and experimental protocols for the synthesis of these key compounds, offering valuable insights for researchers, scientists, and professionals involved in drug development and manufacturing.
Overview of Olanzapine and its Synthesis
Olanzapine, with the chemical name 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine, is a cornerstone in the treatment of schizophrenia and bipolar disorder. Its synthesis is a multi-step process involving several key intermediates. Understanding the formation and characteristics of these intermediates is critical for optimizing the manufacturing process, ensuring purity, and exploring novel synthetic routes.
Key Intermediates in Olanzapine Synthesis
The synthesis of Olanzapine typically proceeds through a series of well-defined intermediate compounds. The chemical formula and molecular weight of Olanzapine and its primary intermediates are summarized in the table below for easy reference and comparison.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |
| Olanzapine | C₁₇H₂₀N₄S | 312.43 |
| N-Desmethyl Olanzapine | C₁₆H₁₈N₄S | 298.4 |
| 4-Amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine | C₁₂H₁₁N₃S | 229.3 |
| 4-Amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine Hydrochloride | C₁₂H₁₂ClN₃S | 265.76 |
| 5-Methyl-2-(2-nitrophenylamino)thiophene-3-carbonitrile | C₁₂H₉N₃O₂S | 259.29 |
| 2-Amino-5-methylthiophene-3-carbonitrile | C₆H₆N₂S | 138.19 |
| Propionaldehyde | C₃H₆O | 58.08 |
| Malononitrile | C₃H₂N₂ | 66.06 |
| Sulfur | S | 32.07 |
Synthetic Pathway of Olanzapine
The logical progression of the Olanzapine synthesis, from basic starting materials to the final active pharmaceutical ingredient, is illustrated below. This pathway highlights the sequential formation of the key intermediates.
Caption: Synthetic pathway of Olanzapine.
Detailed Experimental Protocols
This section provides detailed methodologies for the key transformations in the Olanzapine synthesis pathway.
Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile (Gewald Reaction)
The initial step involves the Gewald three-component reaction to form the thiophene ring.
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Reactants: A mixture of propionaldehyde, malononitrile, and elemental sulfur is utilized.
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Procedure: The reactants are typically condensed in the presence of a basic catalyst such as triethylamine in a suitable solvent like dimethylformamide. The reaction is generally carried out at a controlled temperature to manage the exothermic nature of the reaction. One reported method involves reacting the components in a ball mill for a solvent-free and efficient synthesis.[3]
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Work-up: The crude product is often purified by recrystallization from a suitable solvent like ethyl acetate to yield the desired 2-amino-5-methylthiophene-3-carbonitrile.
Synthesis of 5-Methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile
This intermediate is formed through the condensation of the previously synthesized thiophene derivative with 2-fluoronitrobenzene.
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Reactants: 2-Amino-5-methylthiophene-3-carbonitrile and 1-fluoro-2-nitrobenzene.
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Procedure: A solution of 1-fluoro-2-nitrobenzene (34.5 g, 244 mmol) and 2-amino-5-methylthiophene-3-carbonitrile (33.1 g, 240 mmol) in anhydrous tetrahydrofuran (THF, 160 mL) is added dropwise to a suspension of sodium hydride (13.5 g, 60% dispersion in oil, 336 mmol) in anhydrous THF (100 mL) under a nitrogen atmosphere and cooled in an ice bath. The reaction mixture is then stirred at room temperature for 10 hours.[4]
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Work-up: The reaction is quenched by pouring the mixture into ice water and adjusting the pH to 8 with a saturated ammonium chloride solution. The resulting precipitate is collected by filtration and purified by silica gel column chromatography (eluent: 10% ethyl acetate/hexane) to afford the product as a dark solid.[4] The yield reported for this step is approximately 77%.[4]
Synthesis of 4-Amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine Hydrochloride
The formation of the tricyclic thienobenzodiazepine core is a critical step in the synthesis.
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Reactants: 5-Methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile, tin powder, and hydrochloric acid.
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Procedure: In a round-bottom flask, 10.0 grams (0.0386 moles) of 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile and 100 mL of ethanol are added. To this mixture, 7.4 grams (0.062 moles) of tin powder and 84 mL of 4M hydrochloric acid are added. The mixture is stirred at 50°C for 30 minutes, then the temperature is raised to 85°C and stirred for 4 hours.[1]
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Work-up: The mixture is cooled to 25°C and stirred for 8 hours, leading to the precipitation of the product. The crystals are collected by filtration, washed with ethanol, and dried under vacuum to yield the hydrochloride salt as a pale yellow solid.[1] A yield of 96% has been reported for this reaction.[1]
Synthesis of Olanzapine from 4-Amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine
The final step involves the introduction of the N-methylpiperazine moiety.
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Reactants: 4-Amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine hydrochloride and N-methylpiperazine.
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Procedure: A mixture of 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine hydrochloride (5.0 g, 0.0188 mol), 1-methylpiperazine (13.0 mL, 0.11 mol), and anhydrous dimethyl sulfoxide (30.0 mL) is stirred at 112-115°C for 16 hours under a continuous flow of nitrogen.[3]
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Work-up: The reaction progress is monitored by HPLC. Upon completion, the reaction mixture is worked up to isolate the crude Olanzapine, which can then be purified by crystallization.
Olanzapine's Mechanism of Action: Signaling Pathways
Olanzapine's therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The following diagrams illustrate the key signaling pathways modulated by Olanzapine.
Dopamine D2 Receptor Signaling Pathway
Olanzapine acts as an antagonist at the D2 receptor, which is a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This pathway is crucial in the mesolimbic pathway, where its modulation is thought to alleviate the positive symptoms of schizophrenia.[5] Olanzapine's antagonism also influences the Akt/GSK-3β signaling pathway.[6]
Caption: Olanzapine's antagonism of the D2 receptor.
Serotonin 5-HT2A Receptor Signaling Pathway
Olanzapine's antagonism of the 5-HT2A receptor is another key component of its mechanism of action. This receptor is coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and subsequent activation of protein kinase C (PKC).[7] Chronic Olanzapine treatment has been shown to activate the JAK/STAT signaling pathway, which can lead to desensitization of the 5-HT2A receptor signaling.[1][7]
Caption: Olanzapine's antagonism of the 5-HT2A receptor.
References
- 1. Chronic olanzapine activates the Stat3 signal transduction pathway and alters expression of components of the 5-HT2A receptor signaling system in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Activation of the JAK-STAT pathway by olanzapine is necessary for desensitization of serotonin2A receptor-stimulated phospholipase C signaling in rat frontal cortex but not serotonin2A receptor-stimulated hormone release - PMC [pmc.ncbi.nlm.nih.gov]
